3-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol
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Overview
Description
3-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol is an organic compound that features a phenol group substituted with a chloro group, a hydroxybutan-2-yl group, and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorophenol with formaldehyde and a secondary amine, followed by the introduction of a hydroxybutan-2-yl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding hydroxyphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological macromolecules, while the chloro and aminomethyl groups can modulate its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-{[(1-hydroxybutan-2-yl)amino]methyl}phenol
- 3-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}aniline
Uniqueness
3-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H16ClNO2 |
---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
3-chloro-2-[(1-hydroxybutan-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C11H16ClNO2/c1-2-8(7-14)13-6-9-10(12)4-3-5-11(9)15/h3-5,8,13-15H,2,6-7H2,1H3 |
InChI Key |
YXIPEHFLIILDIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=C(C=CC=C1Cl)O |
Origin of Product |
United States |
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